molecular formula C18H18N2O4S3 B1228995 1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

Cat. No.: B1228995
M. Wt: 422.5 g/mol
InChI Key: CPHJAJTTZNNUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate is a complex organic compound featuring a combination of thiophene, piperidine, and benzothiazole moieties

Preparation Methods

The synthesis of 1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and benzothiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate can be compared with other compounds containing thiophene, piperidine, or benzothiazole moieties. Similar compounds include:

Properties

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H18N2O4S3/c21-18(24-12-16-19-14-4-1-2-5-15(14)26-16)13-7-9-20(10-8-13)27(22,23)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2

InChI Key

CPHJAJTTZNNUSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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